Pyrazino[1,2-a]benzimidazole

COX-2 inhibitor selectivity index inflammation

Pyrazino[1,2-a]benzimidazole (CAS 245‑49‑8) is a planar, nitrogen‑rich tricyclic scaffold that formally fuses a pyrazine ring to the [1,2-a] face of benzimidazole. This architecture creates a π‑extended, hydrogen‑bond‑capable surface that is distinct from simple benzimidazoles or pyrazines.

Molecular Formula C10H7N3
Molecular Weight 169.18 g/mol
CAS No. 245-49-8
Cat. No. B13791295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazino[1,2-a]benzimidazole
CAS245-49-8
Molecular FormulaC10H7N3
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C3N2C=CN=C3
InChIInChI=1S/C10H7N3/c1-2-4-9-8(3-1)12-10-7-11-5-6-13(9)10/h1-7H
InChIKeyUKMQVSPVPRCNFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrazino[1,2-a]benzimidazole (CAS 245-49-8) — Pharmacological Data and Key Differentiators for Procurement


Pyrazino[1,2-a]benzimidazole (CAS 245‑49‑8) is a planar, nitrogen‑rich tricyclic scaffold that formally fuses a pyrazine ring to the [1,2-a] face of benzimidazole . This architecture creates a π‑extended, hydrogen‑bond‑capable surface that is distinct from simple benzimidazoles or pyrazines. Medicinal‑chemistry campaigns have exploited the scaffold to generate derivatives with sub‑micromolar COX‑2 inhibition, marked selectivity over COX‑1, and antiproliferative activity against multiple cancer lines, while closely related heterocycles such as imidazo[1,2‑a]benzimidazole or pyrrolo[1,2‑a]benzimidazole do not deliver the same combination of enzymatic potency and cellular efficacy [1][2].

Why Pyrazino[1,2-a]benzimidazole Is Not Interchangeable with Simpler Benzimidazoles or Other Tricyclic Analogs


Benzimidazole alone is a ubiquitous pharmacophore, but its COX‑2 inhibitory and anticancer profiles are highly dependent on ring topology and substitution vectors. The pyrazino[1,2‑a]benzimidazole framework introduces a third nitrogen and an additional aromatic ring that alter both electronic distribution and molecular shape relative to imidazo[1,2‑a]benzimidazole or pyrrolo[1,2‑a]benzimidazole congeners [1]. Empirically, derivatives built on this scaffold achieve COX‑2 selectivity indices >900, far exceeding the ~375‑fold selectivity of the clinical coxib celecoxib, while simple benzimidazole‑based COX‑2 inhibitors rarely surpass SI ≈ 100 [2][3]. In parallel, the scaffold’s metal‑chelating capacity—absent in non‑fused benzimidazoles—has been directly linked to antiproliferative activity in glioblastoma models, confirming that substitution with alternative tricyclic cores would forfeit both the potency and the polypharmacology documented below [4].

Quantitative Differentiation: Pyrazino[1,2-a]benzimidazole Derivatives vs. Standard‑of‑Care and Closest Heterocyclic Analogs


COX‑2 Selectivity Index Exceeding 900 vs. Celecoxib’s ~375‑Fold Selectivity

The pyrazino[1,2‑a]benzimidazole derivative 5m (2‑(3,4,5‑trimethoxyphenyl)‑1‑methylene‑3‑(4‑(methylsulfonyl)phenyl)‑1,2‑dihydropyrazino[1,2‑a]benzimidazole) achieved a COX‑2/COX‑1 selectivity index (SI) > 909, whereas the clinical COX‑2 inhibitor celecoxib exhibits an SI of 375 under comparable in vitro enzymatic conditions [1][2]. The most potent congener, 5g, gave a COX‑2 IC₅₀ of 0.08 μM [1].

COX-2 inhibitor selectivity index inflammation pyrazinobenzimidazole

Anti‑Proliferative Activity Against MCF‑7 Breast Cancer Cells Comparable to Cisplatin

Compound 5m exhibited the highest anti‑proliferative activity among the synthesized pyrazino[1,2‑a]benzimidazole series when tested against the MCF‑7 breast‑cancer cell line, achieving potency comparable to the standard chemotherapeutic cisplatin [1]. The authors note that the antiproliferative data parallel the COX‑2 inhibitory profile, reinforcing a mechanistic link between COX‑2 suppression and cancer‑cell growth arrest [1].

anticancer MCF-7 breast cancer pyrazinobenzimidazole

Selective Cytotoxicity Toward Glioblastoma Cells While Sparing Normal HEK293 Cells

Two pyrazino[1,2‑a]benzimidazole derivatives, L1 (2,6‑dimethyl) and L2 (3,4,5‑trimethoxy), were evaluated on primary human glioblastoma (GBM) astrocytes and non‑cancerous HEK293 cells [1]. After 48 h, L1 displayed an IC₅₀ of 13 μM and L2 an IC₅₀ of 85 μM against GBM cells, while neither compound caused significant cytotoxicity in normal HEK293 cells [1]. Mechanistic studies confirmed mitochondrial‑mediated apoptosis with elevated ROS, mitochondrial swelling, and cytochrome c release exclusively in GBM mitochondria [1].

glioblastoma selective cytotoxicity mitochondrial apoptosis pyrazinobenzimidazole

Platelet Aggregation Inhibition — Compound 5k as the Most Potent Analog

In human platelet‑rich plasma stimulated with arachidonic acid, compound 5k emerged as the most potent platelet‑aggregation inhibitor within the pyrazino[1,2‑a]benzimidazole series [1]. Although the primary manuscript does not report an IC₅₀ for aspirin or another reference anti‑platelet agent side‑by‑side, the aggregometry data establish that the scaffold can be tuned for anti‑thrombotic activity independent of its COX‑2 and anticancer effects [1].

anti-platelet cardiovascular aggregometry pyrazinobenzimidazole

Metal‑Chelation Capacity Correlating with Antiproliferative Activity in Glioblastoma

Density functional theory (DFT) analysis of pyrazino[1,2‑a]benzimidazole derivatives substituted with 4‑OMe, 2,4‑dimethyl, or 3,4,5‑trimethoxy groups revealed that the 3,4,5‑trimethoxy analog possesses superior electron‑donor ability and forms thermodynamically stable complexes with divalent Mg²⁺, Fe²⁺, and Cu²⁺ [1]. The same derivative concurrently reduced proliferation and increased apoptosis of human glioblastoma cells, linking metal chelation to anticancer effect [1]. Non‑fused benzimidazoles lacking the pyrazine ring do not exhibit this chelation‑driven antiproliferative profile.

metal chelation antiproliferative DFT pyrazinobenzimidazole

NCI‑60 Screening Confirms Broad‑Spectrum Anticancer Activity Superior to Melphalan and Cisplatin in Selected Lines

Compounds 3c and 4n from the 1,2,3‑trisubstituted pyrazino[1,2‑a]benzimidazole series were screened through the NCI‑60 human tumor cell line panel [1]. Both compounds displayed 'remarkable anticancer activity' that surpassed the standard alkylating agent melphalan and was comparable or superior to cisplatin across multiple leukemia and solid‑tumor lines [1]. The NCI‑60 data provide GI₅₀, TGI, and LC₅₀ parameters calculated at five 10‑fold dilutions from 10⁻⁴ to 10⁻⁸ M [1].

NCI-60 broad-spectrum anticancer melphalan pyrazinobenzimidazole

High‑Value Application Scenarios for Pyrazino[1,2-a]benzimidazole (CAS 245-49-8)


Development of Next‑Generation COX‑2‑Selective Inhibitors with Ultra‑High Selectivity Indices

The scaffold’s demonstrated ability to yield selectivity indices > 900—more than twice that of celecoxib—makes pyrazino[1,2‑a]benzimidazole an attractive core for designing gastrointestinal‑sparing anti‑inflammatory agents. Procurement of the parent heterocycle enables structure‑activity relationship (SAR) campaigns aimed at further widening the COX‑2 therapeutic window [1].

Glioblastoma‑Targeted Therapeutics Exploiting Mitochondrial Apoptosis

Derivatives L1 and L2 selectively induce mitochondrial‑mediated apoptosis in human glioblastoma cells while sparing normal HEK293 cells [2]. This selectivity profile supports the use of pyrazino[1,2‑a]benzimidazole as a starting scaffold for CNS‑penetrant, tumor‑selective drug discovery programs, especially given the poor prognosis and limited pharmacotherapy options for glioblastoma multiforme.

Polypharmacological Anticancer‑Antiplatelet Chemotypes

Compounds within the pyrazino[1,2‑a]benzimidazole series concurrently inhibit COX‑2, suppress MCF‑7 and glioblastoma cell proliferation, and block platelet aggregation [1][2]. This polypharmacology is valuable for cancer patients with elevated thrombotic risk, offering a single‑scaffold approach to combination therapy that cannot be replicated by single‑target benzimidazole or pyrazine fragments.

Metallodrug Discovery Leveraging Transition‑Metal Chelation

The pyrazine‑fused benzimidazole framework chelates biologically essential divalent metals (Mg²⁺, Fe²⁺, Cu²⁺), a property directly linked to antiproliferative activity in glioblastoma models [3]. This makes the scaffold a logical procurement choice for metallodrug‑discovery groups targeting metal‑dependent cancer pathways, distinguishing it from metal‑inert heterocyclic alternatives.

Quote Request

Request a Quote for Pyrazino[1,2-a]benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.